Thiazol-5-ol

Medicinal Chemistry Physicochemical Properties Drug-likeness

Source Thiazol-5-ol (CAS 77075-76-4) for superior CNS drug discovery and FBDD campaigns. Its low MW (101.13 g/mol) and optimal lipophilicity (XlogP 0.9) facilitate blood-brain barrier penetration, unlike larger benzothiazole analogs. The unique tautomeric equilibrium enables directed C2 functionalization, streamlining synthesis of complex derivatives and saving process chemistry resources.

Molecular Formula C3H3NOS
Molecular Weight 101.13 g/mol
CAS No. 77075-76-4
Cat. No. B1612293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazol-5-ol
CAS77075-76-4
Molecular FormulaC3H3NOS
Molecular Weight101.13 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)O
InChIInChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h1-2,5H
InChIKeyMLPAIIATLGUTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazol-5-ol (CAS 77075-76-4) Procurement Guide: Core Properties and Comparator Context


Thiazol-5-ol (1,3-thiazol-5-ol; CAS 77075-76-4) is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, with a molecular formula of C₃H₃NOS and a molecular weight of 101.13 g/mol [1]. It is primarily utilized as a chemical intermediate in organic synthesis for the development of pharmaceuticals and agrochemicals . This guide provides a comparative, evidence-based analysis focusing on its physicochemical properties, synthetic utility, and role as a foundational scaffold, distinguishing it from related thiazole and heterocyclic analogs for procurement decisions.

Why Thiazol-5-ol (77075-76-4) Cannot Be Interchanged with Other Heterocyclic Building Blocks


Generic substitution among heterocyclic building blocks is often untenable due to substantial differences in physicochemical properties and synthetic behavior that directly impact downstream experimental outcomes. Thiazol-5-ol possesses a distinct combination of a low molecular weight (101.13 g/mol), specific lipophilicity (XlogP 0.9), and topological polar surface area (TPSA 61.4 Ų), which cannot be replicated by other common heterocycles like pyrazole, oxazole, or imidazole derivatives . Furthermore, its unique tautomeric equilibrium between the hydroxy and keto forms dictates its specific chemical reactivity, particularly in electrophilic substitution and metalation reactions, differentiating it from other 5-membered ring systems . These fundamental differences mean that substituting Thiazol-5-ol with a structurally similar analog, such as a benzothiazole or a different thiazole isomer, would alter reaction kinetics, product yield, and the physicochemical properties of the final synthesized molecule, as detailed in the quantitative evidence below.

Quantitative Differentiation of Thiazol-5-ol (77075-76-4) vs. Comparators: A Data-Driven Guide


Comparison of Lipophilicity (XlogP) with Structurally Related Analogs

The lipophilicity of Thiazol-5-ol, a key determinant of membrane permeability and ADME properties in drug discovery, is significantly lower than that of its benzothiazole analog. This quantitative difference is critical for designing compounds with optimal bioavailability and reduced off-target accumulation .

Medicinal Chemistry Physicochemical Properties Drug-likeness

Comparison of Molecular Size and Topological Polar Surface Area (TPSA) with a Fused-Ring Analog

Thiazol-5-ol is a significantly smaller and more polar building block compared to common fused-ring analogs like 2-methylbenzothiazol-5-ol. This is a critical differentiator for applications in fragment-based drug discovery (FBDD) or when minimizing molecular weight is a design priority .

Medicinal Chemistry Structural Biology Fragment-Based Drug Discovery

C2 Deprotonation and Functionalization: A Unique Synthetic Handle

The C2-H bond of Thiazol-5-ol can be selectively deprotonated by strong bases, enabling functionalization via metalation and subsequent cross-coupling reactions . This specific reactivity is not universally accessible to other 5-membered heterocycles or even to all thiazole isomers, providing a unique synthetic handle.

Organic Synthesis Cross-Coupling Methodology

Role as a Core Scaffold for Derivatization in Structure-Activity Relationship (SAR) Studies

Thiazol-5-ol and its tautomers represent a critical scaffold in medicinal chemistry for generating diverse bioactive compounds . In published studies, libraries of up to 43 thiazole derivatives were synthesized and screened to identify potent enzyme inhibitors, showcasing the utility of this core in SAR exploration [1].

Drug Discovery Structure-Activity Relationship Lead Optimization

Application Scenarios for Thiazol-5-ol (77075-76-4) Based on Evidence-Based Differentiation


Design of CNS-Penetrant Drug Candidates

Procure Thiazol-5-ol for medicinal chemistry projects targeting the central nervous system (CNS). Its low molecular weight (101.13 g/mol) and moderate lipophilicity (XlogP 0.9) [1] align with optimal physicochemical property space for crossing the blood-brain barrier, making it a superior starting point compared to larger, more lipophilic benzothiazole analogs.

Fragment-Based Drug Discovery (FBDD) Library Construction

Utilize Thiazol-5-ol as a foundational fragment in FBDD libraries. Its significantly lower molecular weight compared to fused-ring analogs (e.g., 64.08 g/mol less than 2-methylbenzothiazol-5-ol) [1] allows for greater synthetic elaboration during fragment growth and lead optimization phases, adhering to best practices in fragment-to-lead campaigns.

Regioselective Synthesis of 2-Substituted Thiazoles

Employ Thiazol-5-ol in synthetic methodologies requiring directed C2 functionalization. The ability to selectively deprotonate and metalate the C2-H bond [1] offers a strategic advantage over other heterocycles, enabling efficient and predictable synthesis of complex 2-substituted thiazole derivatives, thereby saving time and resources in process chemistry.

Building Focused Libraries for Enzyme Inhibition SAR Studies

Source Thiazol-5-ol as a core scaffold for generating focused compound libraries for biological screening. As demonstrated by recent studies evaluating up to 43 thiazole derivatives for dual enzyme inhibition [1], this compound serves as an ideal starting point for structure-activity relationship (SAR) exploration, providing a proven track record in identifying novel bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.